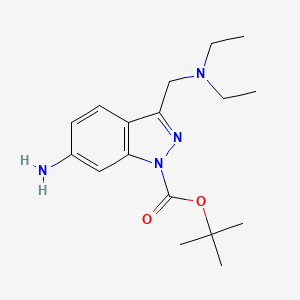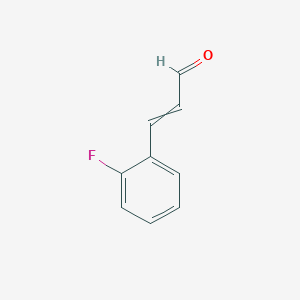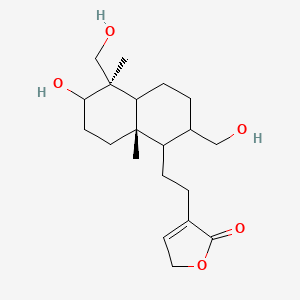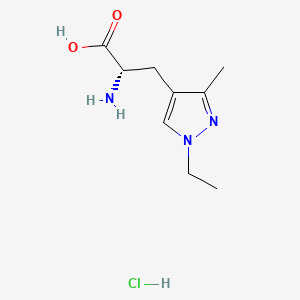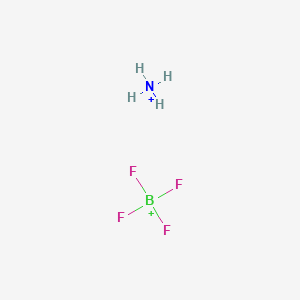
azanium;tetrafluoroboranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;tetrafluoroboranium, also known as ammonium tetrafluoroborate, is an inorganic salt composed of the ammonium cation (NH₄⁺) and the tetrafluoroborate anion (BF₄⁻). This compound is known for its colorless to white crystalline appearance and has a chemical formula of NH₄BF₄. It is commonly used in various chemical processes and industrial applications due to its unique properties .
Métodos De Preparación
Azanium;tetrafluoroboranium can be synthesized through several methods. One common synthetic route involves the reaction of ammonium fluoride (NH₄F) with boric acid (H₃BO₃) and sulfuric acid (H₂SO₄). The reaction proceeds as follows :
8NH4F+2H3BO3+3H2SO4→2NH4BF4+3(NH4)2SO4+6H2O
In industrial production, this compound is often produced by reacting ammonium fluoride with boron trifluoride (BF₃) in an aqueous medium. This method ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Azanium;tetrafluoroboranium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common.
Complex Formation: This compound can form complexes with various metal ions, which are useful in catalysis and other chemical processes.
Aplicaciones Científicas De Investigación
Azanium;tetrafluoroboranium has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of azanium;tetrafluoroboranium depends on its application. In fluorescence spectroscopy, the compound acts as a fluorophore, emitting light upon excitation by a photon source. This property is utilized in various diagnostic and analytical techniques . In chemical reactions, the tetrafluoroborate anion can act as a nucleophile or a ligand, facilitating various transformations and complex formations .
Comparación Con Compuestos Similares
Azanium;tetrafluoroboranium can be compared with other similar compounds, such as:
Ammonium Hexafluorophosphate (NH₄PF₆): Similar to this compound, this compound is used in electroplating and as a reagent in organic synthesis. it has different anionic properties due to the presence of the hexafluorophosphate anion.
Sodium Tetrafluoroborate (NaBF₄): This compound is used in similar applications but has different solubility and reactivity properties due to the presence of the sodium cation.
Potassium Tetrafluoroborate (KBF₄): Used in pyrotechnics and as a flux in metallurgy, it shares some applications with this compound but differs in its physical and chemical properties.
This compound stands out due to its unique combination of the ammonium cation and tetrafluoroborate anion, which imparts specific reactivity and solubility characteristics that are valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
BF4H4N+2 |
|---|---|
Peso molecular |
104.85 g/mol |
Nombre IUPAC |
azanium;tetrafluoroboranium |
InChI |
InChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q+1;/p+1 |
Clave InChI |
PBCLXDNPBFIMIN-UHFFFAOYSA-O |
SMILES canónico |
[B+](F)(F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


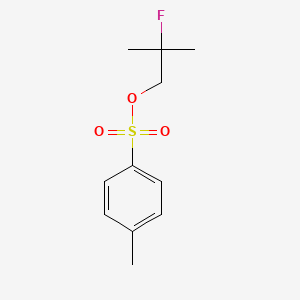
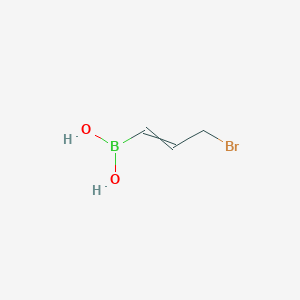


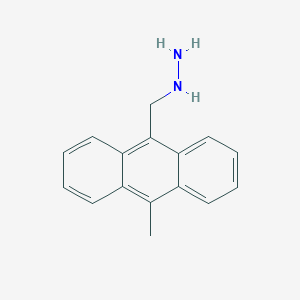
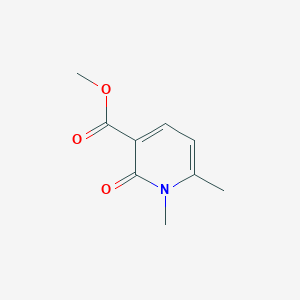
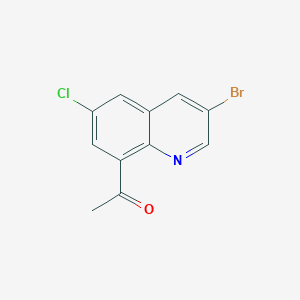
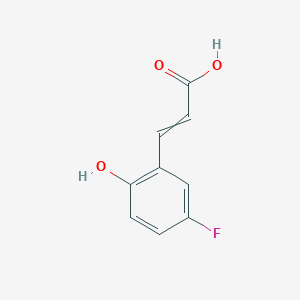
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
